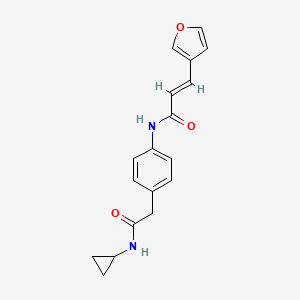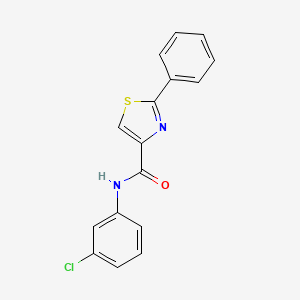![molecular formula C16H13F2N3O2 B2977168 1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea CAS No. 922982-95-4](/img/structure/B2977168.png)
1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea” includes an indole ring, a phenyl ring, and a urea group. The indole ring and phenyl ring are connected by a urea group, and the phenyl ring carries a difluoromethoxy group.Wissenschaftliche Forschungsanwendungen
Soluble Epoxide Hydrolase Inhibition
Urea derivatives, particularly those with specific functional groups, have been studied for their role as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic conversion of epoxides from fatty acids. Inhibition of sEH has therapeutic potential in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. For instance, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is a potent sEH inhibitor with significant effects on these conditions, highlighting the utility of such compounds in research and potential therapeutic applications (De-bin Wan et al., 2019).
Anion Interaction Studies
Research into the nature of urea-fluoride interactions has provided insights into proton transfer mechanisms, which are essential for understanding chemical reactivity and designing materials for specific anion detection and separation processes. For example, studies on 1,3-bis(4-nitrophenyl)urea and its interaction with various anions reveal the stability of complexes formed and how this stability is influenced by the basicity of the anion, demonstrating the significance of such interactions in chemical sensing applications (M. Boiocchi et al., 2004).
Gelation and Material Science
Urea derivatives also play a role in material science, particularly in the formation of hydrogels, which are networks of polymer chains that can retain large amounts of water. These materials are useful in various applications, including drug delivery, wound healing, and tissue engineering. The rheology and morphology of hydrogels formed by specific urea compounds can be tuned by adjusting the identity of the anion, highlighting the versatility of urea derivatives in designing materials with desired physical properties (G. Lloyd & J. Steed, 2011).
Anti-Cancer Agents
Furthermore, urea derivatives have been explored as anticancer agents. The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, for instance, have shown significant antiproliferative effects against various cancer cell lines. These findings underscore the potential of urea derivatives in medicinal chemistry as platforms for developing novel therapeutic agents (Jian Feng et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-15(18)23-11-7-5-10(6-8-11)20-16(22)21-14-9-19-13-4-2-1-3-12(13)14/h1-9,15,19H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZNHJJLWSLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
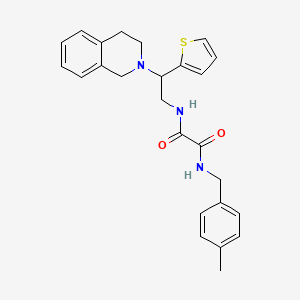
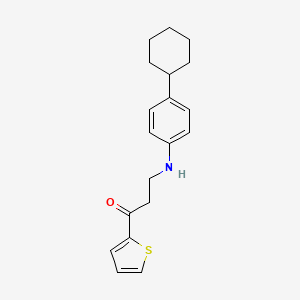
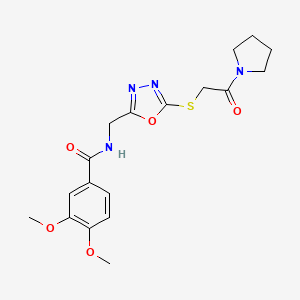
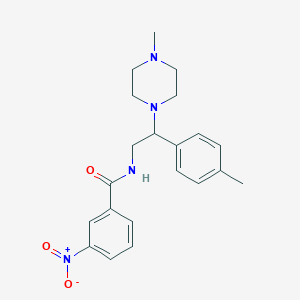
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)
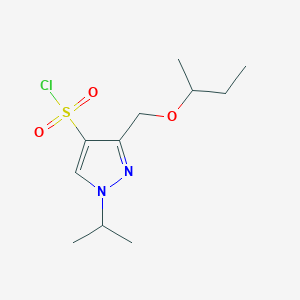

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)
